![molecular formula C12H15BrN2O2 B2365426 Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate CAS No. 1393546-06-9](/img/structure/B2365426.png)

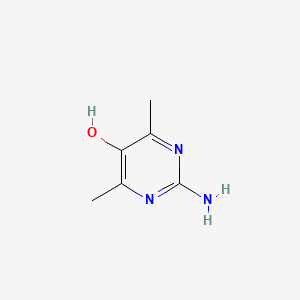

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 5H-Pyrrolo[3,4-b]pyridine, 3-bromo-6,7-dihydro-6-(triphenylmethyl)- from TRIPHENYLMETHYLAMINE and 5-BroMo-2,3-bis-broMoMethyl-pyridine has been reported .Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry and Biomedical Applications .

- Summary of the Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

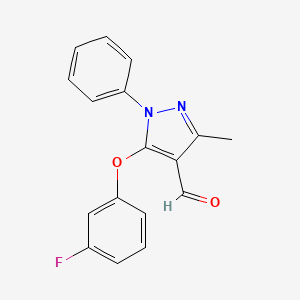

- Summary of the Application : “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” is often used as an intermediate in organic synthesis . It contains bromine and hydroxyl functional groups, which can participate in condensation, substitution, and hydroxylation reactions .

- Methods of Application or Experimental Procedures : The method to prepare “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” can be through the following steps : Pyridine is treated with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is used to introduce a hydroxyl group into 5-bromopyridine. An amino methacrylic acid tert-butyl ester group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .

- Results or Outcomes : The final product is “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” which can be used for further organic synthesis .

- Summary of the Application : Tert-butyl 3-bromopropionate, a compound similar to “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate”, can be used to synthesize other compounds with potential biomedical applications .

- Methods of Application or Experimental Procedures : Tert-butyl 3-bromopropionate can be used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside .

- Results or Outcomes : The synthesized compounds can be used for further biomedical research .

Scientific Field

Scientific Field

- Summary of the Application : “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” is often used as an intermediate in organic synthesis . It contains bromine and hydroxyl functional groups, which can participate in condensation, substitution, and hydroxylation reactions .

- Methods of Application or Experimental Procedures : The method to prepare “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” can be through the following steps : Pyridine is treated with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is used to introduce a hydroxyl group into 5-bromopyridine. An amino methacrylic acid tert-butyl ester group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .

- Results or Outcomes : The final product is “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” which can be used for further organic synthesis .

- Summary of the Application : Tert-butyl 3-bromopropionate, a compound similar to “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate”, can be used to synthesize other compounds with potential biomedical applications .

- Methods of Application or Experimental Procedures : Tert-butyl 3-bromopropionate can be used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside .

- Results or Outcomes : The synthesized compounds can be used for further biomedical research .

Scientific Field

Scientific Field

Propiedades

IUPAC Name |

tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYFHOLKXKTKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)